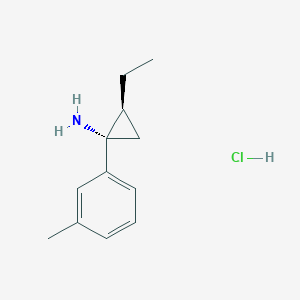
(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a cyclopropane ring, makes it a valuable target for synthetic chemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:
Catalyst: Rhodium or copper-based catalysts
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
作用機序
The mechanism of action of (1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: A related compound with similar structural features but different substituents on the cyclopropane ring.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine D-mandelate: Another similar compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of an ethyl group and a 3-methylphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C12H18ClN |
|---|---|
分子量 |
211.73 g/mol |
IUPAC名 |
(1S,2S)-2-ethyl-1-(3-methylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-3-10-8-12(10,13)11-6-4-5-9(2)7-11;/h4-7,10H,3,8,13H2,1-2H3;1H/t10-,12-;/m0./s1 |
InChIキー |
JBEUWFFPBAVTTJ-JGAZGGJJSA-N |
異性体SMILES |
CC[C@H]1C[C@]1(C2=CC=CC(=C2)C)N.Cl |
正規SMILES |
CCC1CC1(C2=CC=CC(=C2)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


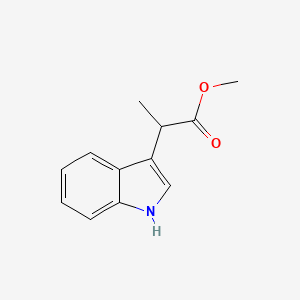
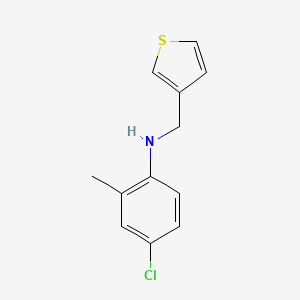

![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B13253940.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253948.png)
amine](/img/structure/B13253956.png)
![2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol](/img/structure/B13253958.png)
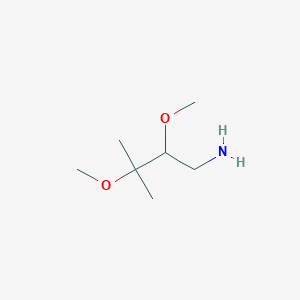
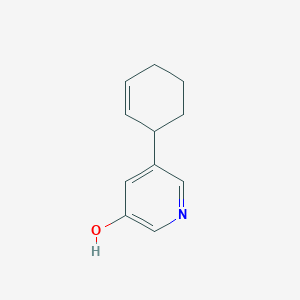
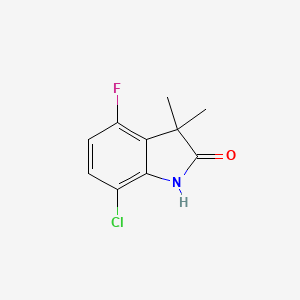
![Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13254004.png)
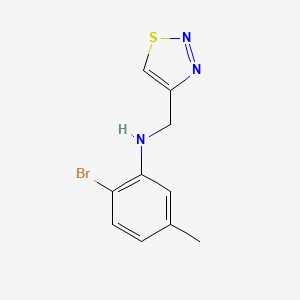
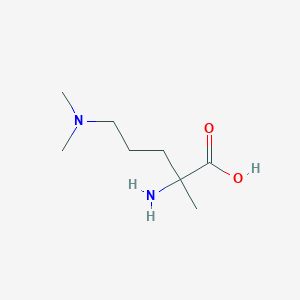
![2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13254022.png)
